3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
“3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C12H13BrN2O . It has a molecular weight of 281.15 g/mol . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13BrN2O/c13-11-8-15(9-2-5-16-6-3-9)12-7-14-4-1-10(11)12/h1,4,7-9H,2-3,5-6H2
. This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s canonical SMILES representation is C1COCCC1N2C=C(C3=C2C=NC=C3)Br
.
Scientific Research Applications
Synthesis of New Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been utilized as a precursor in synthesizing new polyheterocyclic ring systems. These systems are derived from reactions with various components, leading to the formation of diverse pyrazolo[3,4-b]pyridine-based heterocycles with potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Properties
Novel derivatives of this compound linked with various sulfonamide derivatives have been synthesized. These compounds exhibited significant antibacterial and antioxidant properties, suggesting their potential in developing new therapeutics (Variya, Panchal, & Patel, 2019).
Biomedical Applications Review
A review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, covers their synthetic methods and biomedical applications. This highlights the compound's relevance in the development of new drugs and therapeutic agents (Donaire-Arias et al., 2022).
Application in Fluorescence Immunoassay
A study reported the synthesis of a bifunctional chelate intermediate, derived from a similar compound, for use in time-resolved fluorescence immunoassay. This application signifies its potential in biochemical assays and diagnostics (Li-hua, 2009).
Involvement in Photoreactions
Research into compounds like this compound has revealed their involvement in photoreactions such as excited-state intramolecular and intermolecular proton transfers. These studies contribute to understanding molecular behavior under different energy states (Vetokhina et al., 2012).
Anticancer Potential
Organometallic complexes containing pyrazolo[3,4-b]pyridine derivatives, akin to this compound, have shown promise as potential anticancer agents. These studies suggest the compound's role in developing new cancer treatments (Stepanenko et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potential histone deacetylase (hdac) inhibitors , suggesting that HDAC could be a possible target.
Mode of Action
If it indeed targets HDAC, it might work by inhibiting the deacetylation process, thereby increasing the acetylation of histones. This can result in a more relaxed chromatin structure, promoting gene transcription and influencing cell behavior .
Biochemical Pathways
If HDAC is a target, the compound could impact gene expression pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Result of Action
If it acts as an HDAC inhibitor, it could potentially alter gene expression, leading to changes in cell behavior .
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDRMFCIMZIXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176447 | |
Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-93-3 | |
Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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